molecular formula C9H19N5 B13230952 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13230952
M. Wt: 197.28 g/mol
InChI Key: IWFYRWOKFIELHB-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of a triazole precursor with diethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Alkylation: The triazole ring is then alkylated using diethylamine and formaldehyde in the presence of a catalyst, such as para-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.

    Substitution: Substituted triazole derivatives with different functional groups replacing the diethylamino group.

Scientific Research Applications

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Alkyl-5-(diethylaminomethyl)-1-(1,3-thiazol-4-yl)-1H-pyrazoles: These compounds share a similar diethylaminomethyl group but differ in their core structure.

    Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and can be compared based on their pharmacological properties.

Uniqueness

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is unique due to its specific triazole core structure combined with the diethylaminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine (CAS Number: 2060036-26-0) is a nitrogen-based heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and findings.

The compound's molecular formula is C9H19N5C_9H_{19}N_5, with a molecular weight of 197.28 g/mol. Its structural features include a triazole ring, which is often associated with diverse biological activities.

PropertyValue
CAS Number2060036-26-0
Molecular FormulaC₉H₁₉N₅
Molecular Weight197.28 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, a study published in PMC reported that triazole derivatives showed promising results against various cancer cell lines, including those from non-small-cell lung cancer and ovarian cancer. The compound exhibited percent growth inhibition (PGI) values comparable to established anticancer agents like Imatinib .

Case Study: Anticancer Efficacy

In a comparative study involving multiple cancer cell lines, this compound was tested alongside other triazole derivatives. The results indicated that it demonstrated moderate to high anticancer activity, particularly against ovarian and renal cancer cells.

Cell LinePGI (%)
OVCAR-885.26
SNB-1986.61
NCI-H46075.99

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways fully.

Antimicrobial Activity

The antibacterial potential of triazole derivatives has also been explored extensively. A review highlighted that compounds similar to this compound exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Antibacterial Activity

In vitro studies have shown that the compound possesses notable antibacterial properties:

Bacterial StrainInhibition Zone (mm)
S. aureus15
E. coli14
Klebsiella pneumoniae12

The presence of functional groups such as diethylamino enhances its lipophilicity and may contribute to its ability to penetrate bacterial membranes effectively.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, the triazole moiety can interfere with the synthesis of nucleic acids in both cancerous and bacterial cells.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

5-(diethylaminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H19N5/c1-5-14(6-2)7-8-10-9(12-11-8)13(3)4/h5-7H2,1-4H3,(H,10,11,12)

InChI Key

IWFYRWOKFIELHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NN1)N(C)C

Origin of Product

United States

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